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2,3-diiodo-1-(phenylsulfonyl)-1H-indole

Catalog No.
S6886540
CAS No.
80360-26-5
M.F
C14H9I2NO2S
M. Wt
509.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-diiodo-1-(phenylsulfonyl)-1H-indole

CAS Number

80360-26-5

Product Name

2,3-diiodo-1-(phenylsulfonyl)-1H-indole

IUPAC Name

1-(benzenesulfonyl)-2,3-diiodoindole

Molecular Formula

C14H9I2NO2S

Molecular Weight

509.10 g/mol

InChI

InChI=1S/C14H9I2NO2S/c15-13-11-8-4-5-9-12(11)17(14(13)16)20(18,19)10-6-2-1-3-7-10/h1-9H

InChI Key

AFFVWVPRGPJOQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2I)I

Structural Features and Potential Applications

The molecule holds several interesting chemical groups:

  • Indole ring: This five-membered aromatic ring with a nitrogen atom is a common scaffold in many biologically active molecules [].
  • Iodine atoms: The presence of two iodine atoms makes the molecule denser and can influence its interaction with biomolecules [].
  • Phenylsulfonyl group: This group can enhance the molecule's water solubility and stability [].

These features combined could make 2,3-diiodo-1-phenylsulfonylindole a candidate for investigation in various scientific research areas:

  • Medicinal chemistry: The indole ring and the functional groups might contribute to potential medicinal properties. Studying its interaction with specific targets like enzymes or receptors could be valuable [].
  • Material science: The combination of aromatic rings and halogens can influence properties like conductivity or self-assembly. Investigating these properties could lead to applications in organic electronics or functional materials [].

2,3-Diiodo-1-(phenylsulfonyl)-1H-indole is a complex organic compound characterized by its unique structure, which includes an indole core substituted with iodine atoms at the 2 and 3 positions and a phenylsulfonyl group at the 1 position. The molecular formula for this compound is C14H10I2N2O2SC_{14}H_{10}I_2N_2O_2S, and it has a molecular weight of approximately 460.15 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

The chemical reactivity of 2,3-diiodo-1-(phenylsulfonyl)-1H-indole primarily involves electrophilic aromatic substitution due to the presence of the electron-withdrawing phenylsulfonyl group. The iodine substituents can also participate in nucleophilic substitution reactions, making this compound versatile in synthetic organic chemistry. Common reactions include:

  • Substitution Reactions: The iodine atoms can be replaced by various nucleophiles under appropriate conditions.
  • Coupling Reactions: This compound can undergo palladium-catalyzed coupling reactions, such as Suzuki and Stille reactions, to form more complex structures.

Indoles, including 2,3-diiodo-1-(phenylsulfonyl)-1H-indole, have been studied for their diverse biological activities. This specific compound exhibits potential anti-cancer properties and has been investigated for its role in inhibiting certain enzymes related to cancer progression. The biological effects are often linked to the indole structure, which is known to interact with various biological targets, including receptors and enzymes.

The synthesis of 2,3-diiodo-1-(phenylsulfonyl)-1H-indole can be achieved through several methods:

  • Halogenation of Indole Derivatives: Utilizing iodine monochloride in dichloromethane allows for selective iodination at the 2 and 3 positions of indole derivatives .
  • Directed Ortho-Metalation: This method involves the use of organometallic reagents to introduce iodine selectively at the desired positions on the indole ring .
  • Bromination Followed by Iodination: Initial bromination can be performed followed by subsequent iodination to achieve the final product .

The applications of 2,3-diiodo-1-(phenylsulfonyl)-1H-indole are primarily found in:

  • Medicinal Chemistry: As a potential lead compound for developing new anti-cancer drugs.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex indole derivatives.
  • Material Science: Potential use in creating novel materials due to its unique electronic properties.

Interaction studies involving 2,3-diiodo-1-(phenylsulfonyl)-1H-indole focus on its binding affinity to various biological targets. Research indicates that this compound may interact with certain proteins involved in cell signaling pathways, which can influence cellular proliferation and apoptosis. These interactions are crucial for understanding its mechanism of action as a therapeutic agent.

Several compounds share structural similarities with 2,3-diiodo-1-(phenylsulfonyl)-1H-indole. Notable examples include:

Compound NameStructure HighlightsUnique Features
1-(Phenylsulfonyl)-indoleContains a phenylsulfonyl group at position 1Lacks halogen substitutions; used as a precursor
2-IodoindoleIodine substitution at position 2Simpler structure; less versatile than the target compound
3-BromoindoleBromine substitution at position 3Similar reactivity but different halogen properties
Indole-2-carboxylic acidCarboxylic acid group at position 2Serves as a starting material for various syntheses

The uniqueness of 2,3-diiodo-1-(phenylsulfonyl)-1H-indole lies in its dual halogenation and the presence of the phenylsulfonyl group, which enhances its reactivity and biological activity compared to simpler indoles or those with single substitutions.

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

508.84434 g/mol

Monoisotopic Mass

508.84434 g/mol

Heavy Atom Count

20

Dates

Last modified: 03-29-2023

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